2-Chloro-N-methyl-N-(2-phenylethyl)acetamide
Overview
Description
2-Chloro-N-methyl-N-(2-phenylethyl)acetamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of acetamide, characterized by the presence of a chloro group, a methyl group, and a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide typically involves the reaction of N-methyl-N-(2-phenylethyl)amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in anhydrous conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted acetamides.
Hydrolysis: Formation of carboxylic acids and amines.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
2-Chloro-N-methyl-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The phenylethyl group may interact with hydrophobic pockets in proteins, influencing their function. The overall effect of the compound depends on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide
- 2-Chloro-N-(2-phenylethyl)acetamide
- N-(2-Phenylethyl)chloroacetamide
Uniqueness
2-Chloro-N-methyl-N-(2-phenylethyl)acetamide is unique due to the presence of both a chloro group and a phenylethyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
2-chloro-N-methyl-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-13(11(14)9-12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAMTXJPLPJVNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502494 | |
Record name | 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-84-7 | |
Record name | 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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